molecular formula C3H8N2O3S B8251485 N'-Methanesulfonylacetohydrazide

N'-Methanesulfonylacetohydrazide

Cat. No.: B8251485
M. Wt: 152.18 g/mol
InChI Key: PPNPDPSWBIMHOA-UHFFFAOYSA-N
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Description

N'-Methanesulfonylacetohydrazide (I-15) is a sulfonohydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) attached to an acetohydrazide backbone. Its molecular structure includes a 5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl acetyl moiety (Fig. 1). Synthesized via condensation of methanesulfonohydrazide with a chromenone-acetyl intermediate, it exhibits a pale yellow solid appearance, a melting point of 266–267°C, and a moderate yield of 78% .

Properties

IUPAC Name

N'-methylsulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3S/c1-3(6)4-5-9(2,7)8/h5H,1-2H3,(H,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNPDPSWBIMHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Methylsulfonyl)acetohydrazide typically involves the reaction of methylsulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The crude product is then purified by recrystallization from an appropriate solvent, such as absolute alcohol .

Industrial Production Methods

While specific industrial production methods for N’-(Methylsulfonyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(Methylsulfonyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfoxides, sulfides, and various substituted hydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(Methylsulfonyl)acetohydrazide involves its interaction with biological targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their activity. This mechanism is similar to that of other sulfonyl-containing compounds, which are known to inhibit enzymes by forming stable adducts .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among sulfonohydrazide derivatives include substituents on the sulfonyl group and the acetyl-linked aromatic system. Table 1 summarizes critical data for I-15 and related compounds:

Compound ID Substituents on Sulfonyl Group Acetyl-Linked Moiety Physical State Melting Point (°C) Yield (%) Key Features
I-10 4-Iodobenzene 5,9-dimethyl-7-oxo-3-phenyl chromen-6-yl Yellow solid 276–277 73 High halogen content (iodine)
I-11 3,4-Difluorobenzene 5-methyl-7-oxo-3-phenyl chromen-6-yl White solid 266–267 75 Electron-withdrawing fluorine substituents
I-13 Trifluoromethane 5-methyl-7-oxo-3-phenyl chromen-6-yl Yellow solid 266–267 85 Strong electron-withdrawing CF₃ group
I-15 Methane 5,9-dimethyl-7-oxo-3-phenyl chromen-6-yl Pale yellow solid 266–267 78 Simplest sulfonyl substituent
N-Methyl-N'-phenylacetohydrazide Phenyl Methyl group Not reported Not reported Not reported Lacks sulfonyl group; phenyl instead
Nitrofuranyl derivatives Nitrofuran 5-nitro-2-furaldehyde Varied Not reported 50–85% Antileishmanial/anticancer activity

Key Observations:

  • Substituent Effects: Bulky substituents (e.g., iodine in I-10) correlate with higher melting points, likely due to increased molecular packing efficiency. Trifluoromethyl groups (I-13) enhance thermal stability without significantly altering melting points compared to I-15 .
  • Yield Variations: Electron-deficient sulfonyl groups (e.g., trifluoromethane in I-13) show higher yields (85%) than I-15 (78%), suggesting improved reaction efficiency with strong electron-withdrawing groups .
  • Biological Relevance: Nitrofuranyl sulfonohydrazides () exhibit antiparasitic activity, whereas I-15’s chromenone backbone may prioritize fungicidal applications .

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